Picrotoxinin

Descripción general

Descripción

Picrotoxinin is a naturally occurring compound found in the seeds of the Anamirta cocculus plant. It is a part of the picrotoxin complex, which also includes picrotin. This compound is known for its potent convulsant properties and its ability to act as a noncompetitive antagonist of gamma-aminobutyric acid (GABA) receptors .

Métodos De Preparación

Picrotoxinin can be isolated from the seeds of Anamirta cocculus through a series of extraction and purification steps. Additionally, several synthetic routes have been developed to produce this compound. One notable method involves the use of carvone as a stereochemical template. This synthesis includes steps such as Claisen rearrangement, organoselenium-mediated reduction of an epoxy ketone, and stereospecific construction of a glycidic ester .

Análisis De Reacciones Químicas

Picrotoxinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride in pyridine for protection of the cis alcohol group . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Picrotoxinin is a sesquiterpene found in the seeds of plants like Anamirta cocculus, long recognized for its potent effects on the mammalian brain due to its rapid absorption . It primarily functions as a non-competitive antagonist of γ-aminobutyric acid type A (GABA<sub>A</sub>) receptors . GABA<sub>A</sub> receptors are inhibitory ligand-gated ion channels (LGICs) crucial for neurotransmission in the central nervous system . this compound's ability to modulate these channels has made it a valuable tool in various scientific research applications .

Neuroscientific Research

- GABAergic Signaling Studies this compound is extensively used to identify and ablate GABAergic signaling in neuroscience research . By blocking GABA<sub>A</sub> receptors, it helps researchers understand the role of GABAergic neurotransmission in various brain functions .

- ** изучения рецепторов GABA** this compound is utilized to study the mechanisms of action on GABA receptors . It has been found to depress the conductance increase produced by GABA in a non-competitive manner . The compound's interaction with GABA<sub>A</sub> receptors has been a subject of detailed investigation, revealing how it induces shifts in GABA EC50 values and reduces maximal efficacy .

- ** изучения нейростероидов** this compound-resistant GABA<sub>A</sub> receptor subunits have been engineered to explore the two subclasses of GABA<sub>A</sub> receptors and to examine the effects of neurosteroids .

Insecticide Research

- ** изучения канала Chloride** this compound has been used in the study of invertebrate GABA-gated chloride channels . It can increase selectivity between invertebrate and vertebrate ion channels . This is particularly relevant in the context of insecticides like dieldrin, which antagonize both mammalian GABA<sub>A</sub> and insect RDL LGICs .

- ** исследования GABA Receptor** this compound has been utilized to identify parts of molecules essential to high activity in housefly GABA receptors .

Other Applications

- Stabilization and Modification Studies have explored the modification, stabilization, and activity of this compound, particularly focusing on the impact of C5 methylation . Methylation at C5 enhances synthetic access, stabilizes the scaffold against solvolysis, and increases selectivity between invertebrate and vertebrate ion channels .

- ** определения цели продукта** this compound has been used for target identification of natural products that shorten the circadian clock .

- ** изучения глициновых рецепторов** Picrotoxin, including this compound, has been used to study the mechanisms of action on glycine receptors (GlyRs) .

Data Table: Effects of this compound on GABA<sub>A</sub> Receptors

Case Studies

- Selectivity Improvement : Research has successfully improved the selectivity index of this compound among ligand-gated ion channels and stabilized it against chemical and metabolic degradation .

- Striga Germination : this compound has been used in the development of Striga germinator sphynolactone-7 (SPL7), which binds to a specific strigolactone receptor and provokes Striga germination, potentially addressing crop damage in Africa .

- Terpenoid Defense Responses : this compound, along with other terpenoids, has been studied in the context of plant defense mechanisms against herbivorous insects .

Mecanismo De Acción

Picrotoxinin exerts its effects by antagonizing the GABA A receptor channel, which is a ligand-gated ion channel responsible for the passage of chloride ions across the cell membrane. By blocking the GABA A receptor, this compound prevents chloride ion permeability, thereby inhibiting the inhibitory influence on the target neuron . This action results in convulsant effects and stimulation of the central nervous system.

Comparación Con Compuestos Similares

Picrotoxinin is often compared with other GABA receptor antagonists such as bicuculline and gabazine. While bicuculline and gabazine are competitive antagonists of GABA A receptors, this compound acts as a noncompetitive antagonist . This distinction highlights the uniqueness of this compound in its mode of action. Other similar compounds include tetramethylenedisulfotetramine (TETS), which also inhibits GABA A receptors but is significantly more lethal than this compound .

Propiedades

Número CAS |

17617-45-7 |

|---|---|

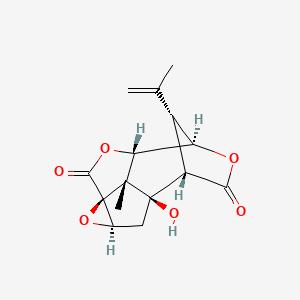

Fórmula molecular |

C15H16O6 |

Peso molecular |

292.28 g/mol |

Nombre IUPAC |

(1S,3R,5R,8S,9R,12S,13S,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13+,14+,15-/m1/s1 |

Clave InChI |

PIMZUZSSNYHVCU-CKZDGMHMSA-N |

SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

SMILES isomérico |

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@]4([C@@]([C@H]1C(=O)O2)(C[C@@H]5[C@@]4(O5)C(=O)O3)O)C |

SMILES canónico |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

17617-45-7 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Picrotoxinin; NSC 129537; NSC-129537; NSC129537 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of picrotoxinin?

A1: this compound acts as a non-competitive antagonist of the γ-aminobutyric acid type A receptors (GABAARs) [[8]]. GABAARs are the primary mediators of inhibitory neurotransmission in the nervous system [[29]].

Q2: How does this compound affect GABAARs?

A2: Unlike competitive antagonists that bind at the GABA recognition site, this compound binds within the ion channel pore [[29]]. This binding physically obstructs chloride ion flow through the channel, preventing GABA-induced neuronal inhibition [[8], []].

Q3: What are the downstream effects of this compound binding to GABAARs?

A3: By blocking the inhibitory action of GABA, this compound leads to excessive neuronal excitation [[24]]. This can manifest as convulsions and seizures in living organisms [[8], []].

Q4: What is the molecular formula and weight of this compound?

A4: While not explicitly stated in the provided abstracts, the molecular formula of this compound is C15H16O6, and its molecular weight is 292.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research articles focus on the pharmacological aspects and do not delve into detailed spectroscopic characterization of this compound.

Q6: How does the presence of a hydroxyl group at the 6-position of picrotoxane compounds affect their activity?

A6: The hydroxyl group at the 6-position appears to be crucial for antagonizing the effects of GABA but not β-alanine or taurine in the frog spinal cord [[1]]. It is also important for blocking presynaptic inhibition [[1]].

Q7: Does modifying proline 309 in the human ρ1 subunit impact this compound sensitivity?

A7: Substituting proline 309 with serine (the corresponding amino acid in the human ρ2 subunit) decreases the this compound sensitivity of the ρ1 subunit by four-fold [[10], []]. This suggests that the amino acid at position 309 plays a significant role in this compound binding.

Q8: Are there known mechanisms of resistance to this compound in insects?

A8: Yes, cyclodiene-resistant insects, such as certain strains of Drosophila melanogaster, exhibit cross-resistance to this compound [[4], [], [], []]. This resistance is attributed to mutations in the GABAAR gene, specifically at the this compound binding site [[16], [], []].

Q9: Does the A302→S mutation in the Drosophila RDL GABA receptor affect fipronil sensitivity?

A9: Yes, this mutation, which confers resistance to dieldrin and this compound, also reduces the sensitivity of RDL receptors to fipronil [[28]]. This suggests a shared binding site or mechanism of action for these insecticides.

Q10: What is the effect of this compound on crayfish muscle?

A10: [3H]α-Dihydrothis compound binds to high-affinity sites in crayfish muscle homogenates, particularly in sarcolemma fractions [[3]]. These binding sites are thought to be related to the regulation of inhibitory chloride ionophores, potentially at a site distinct from the GABA receptor [[3]].

Q11: How do pyrazolopyridines, like etazolate, interact with this compound binding sites?

A11: Pyrazolopyridines enhance [3H]diazepam binding to benzodiazepine receptors, and this enhancement is blocked by this compound [[19], []]. These findings suggest an interaction between pyrazolopyridines, benzodiazepine, and this compound binding sites within the GABAAR complex [[19], []].

Q12: Can this compound be used to differentiate between GABA and glycine receptors?

A12: While this compound is considered a GABAA receptor antagonist, it can also inhibit glycine receptors, although with lower potency [[26], []]. This overlap in activity emphasizes the importance of careful experimental design and interpretation when using this compound to study these receptor systems.

Q13: What radioligands are commonly used to study this compound binding sites?

A13: Researchers utilize radiolabeled ligands like [3H]α-dihydrothis compound and [35S]t-butylbicyclophosphorothionate ([35S]TBPS) to investigate this compound binding sites in the brain [[5], [], [], [], [], [], []].

Q14: What techniques are used to study the effects of this compound on neuronal activity?

A14: Electrophysiological techniques, such as patch-clamp recordings, are employed to investigate the effects of this compound on neuronal activity at the single-channel level [[2], [], [], []]. These methods provide valuable insights into the kinetics of this compound blockade on GABAARs.

Q15: Is this compound considered toxic?

A15: Yes, this compound is a potent convulsant [[4], [], [], []]. It exerts its toxicity by antagonizing GABAARs, leading to uncontrolled neuronal excitation [[8], []]. The provided research focuses on the mechanism of action and pharmacological characterization rather than detailed toxicological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.